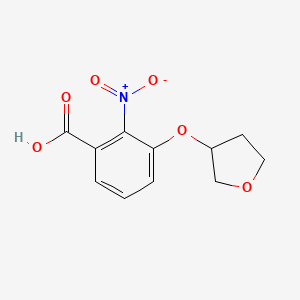
2-Nitro-3-(oxolan-3-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(oxolan-3-yloxy)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and an oxolan-3-yloxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to form methyl 2-nitrobenzoate . This intermediate can then be hydrolyzed to yield 2-nitrobenzoic acid . The final step involves the etherification of 2-nitrobenzoic acid with oxolan-3-ol under suitable conditions to form 2-Nitro-3-(oxolan-3-yloxy)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acid catalysts for esterification reactions.
Major Products
Reduction: 2-Amino-3-(oxolan-3-yloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Nitro-3-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-3-(oxolan-3-yloxy)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: A simpler analog without the oxolan-3-yloxy group, used in similar applications.
3-Nitrobenzoic acid: Another isomer with the nitro group in a different position, used as a precursor for dyes and pharmaceuticals.
4-Nitrobenzoic acid: Used in the synthesis of anesthetics and other pharmaceuticals.
Uniqueness
2-Nitro-3-(oxolan-3-yloxy)benzoic acid is unique due to the presence of the oxolan-3-yloxy group, which can impart different chemical and biological properties compared to its simpler analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-nitro-3-(oxolan-3-yloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-11(14)8-2-1-3-9(10(8)12(15)16)18-7-4-5-17-6-7/h1-3,7H,4-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMATVRQHAGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B7972634.png)
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid](/img/structure/B7972639.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol](/img/structure/B7972647.png)
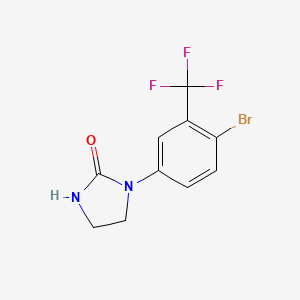
![Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate](/img/structure/B7972660.png)
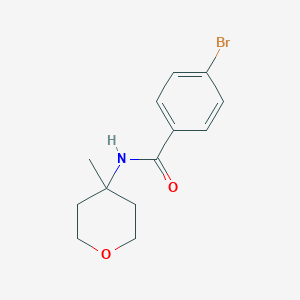

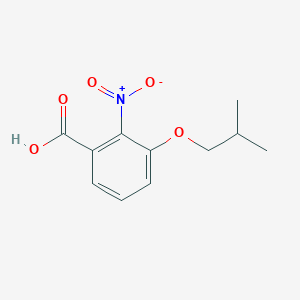
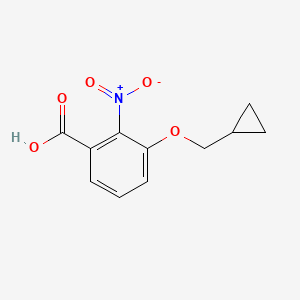

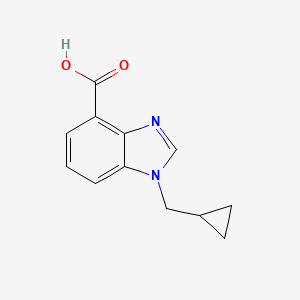
![1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7972714.png)
